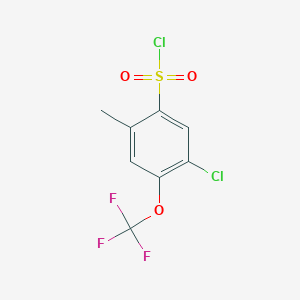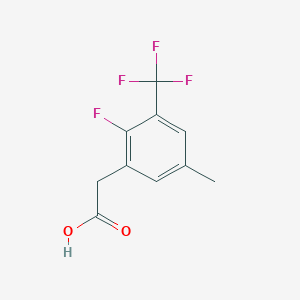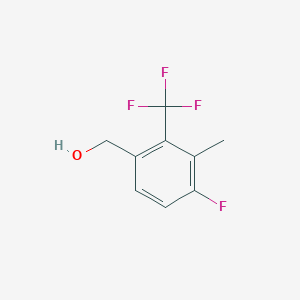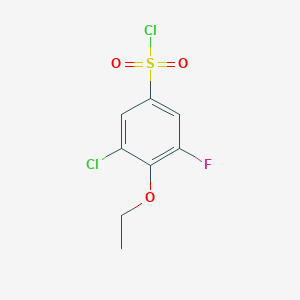
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride
Vue d'ensemble
Description
This compound, also known as 4-Methyl-3-trifluoromethyl-benzenesulfonyl chloride, is a chemical with the CAS Number: 151258-36-5 . It has a molecular weight of 258.65 and is typically an orange liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF3O2S/c1-5-2-3-6 (15 (9,13)14)4-7 (5)8 (10,11)12/h2-4H,1H3 . This indicates that the compound contains carbon, hydrogen, chlorine, fluorine, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is an orange liquid . It is stored at room temperature and has a molecular weight of 258.65 .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis of Novel Compounds : 4-Fluorobenzenesulfonyl chloride is used in the synthesis of various novel compounds, such as N-substituted phenyl benzenesulfonylureas, demonstrating its versatility in organic synthesis (Ta-n, 2015).
- Crystal and Molecular-Electronic Structure Analysis : Researchers have synthesized new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, including 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride, and analyzed their crystal and molecular structures, demonstrating the compound's potential in studying molecular-electronic interactions (Rublova et al., 2017).
Electrostatische Aktivierung and SNAr-Reactivity
- Electrostatic Activation of SNAr-Reactivity : This compound has been studied for its role in electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity. It transforms into corresponding N-sulfonylpyridinium triflates, indicating its potential in facilitating mild condition SNAr reactions (Weiss & Pühlhofer, 2001).
Spectral and Luminescence Properties
- Investigation of Spectral and Luminescence Properties : The compound's derivatives have been used to study spectral and luminescence properties, contributing to understanding the electronic effects on molecular π-electron systems (Fedyunyaeva & Shershukov, 1993).
Fluorescent Probe Development
- Development of Fluorescent Probes : Derivatives of this compound have been used in the development of fluorescent probes for detecting various substances, showcasing its application in analytical chemistry (Yang et al., 2010).
Photochemical Studies
- Photochemical Analysis : The compound has been involved in studies related to photochemistry, particularly in analyzing photophysical processes in different conditions, which aids in the understanding of photochemical behaviors of similar compounds (Al-ani, 1973).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used as an organic sulfonylating agent , which suggests that its targets could be various biological molecules that undergo sulfonylation.
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . Sulfonylation is a type of chemical reaction where a sulfonyl group is introduced into a molecule. This can result in significant changes to the molecule’s properties, such as its reactivity, solubility, and binding affinity.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species can influence the action, efficacy, and stability of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride . For instance, it is sensitive to moisture , which means its stability and reactivity could be affected by humidity levels in the environment.
Propriétés
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-5(16(9,14)15)3-6(7(4)10)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEBTPWUQLABQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)








